

The Structure and Function of p60c-src Substrate II Peptide: A Technical Guide

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Compound of Interest

Compound Name: p60c-src substrate II

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This technical guide provides a comprehensive overview of the structure, synthesis, and function of the **p60c-src substrate II** peptide, a key tool in the study of non-receptor tyrosine kinases. This document details its biochemical properties, experimental protocols for its synthesis and use, and its role within cellular signaling pathways.

Peptide Structure and Properties

The **p60c-src substrate II** is a synthetic pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH₂. It serves as an efficient and specific substrate for the p60c-src protein tyrosine kinase, a prototypical member of the Src family of kinases that play crucial roles in cell proliferation, differentiation, and survival.

Table 1: Physicochemical Properties of **p60c-src Substrate II**

Property	Value
Sequence	Ac-Ile-Tyr-Gly-Glu-Phe-NH ₂
Molecular Formula	C ₃₃ H ₄₄ N ₆ O ₉
Molecular Weight	668.74 g/mol
Phosphorylation Site	Tyrosine (Tyr)

Comparative Kinetic Data of p60c-src Peptide Substrates

The efficiency of various peptide substrates for p60c-src can be compared using their kinetic constants, the Michaelis constant (K_m) and the maximum velocity (V_{max}). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher V_{max} indicates a faster rate of phosphorylation.

Table 2: Kinetic Parameters of Selected p60c-src Peptide Substrates

Peptide Substrate Sequence	K_m (μM)	V_{max} ($\mu mol/min/mg$)
Ac-Ile-Tyr-Gly-Glu-Phe-NH ₂	368	1.02
Ac-Glu-Asp-Ala-Ile-Tyr-NH ₂	880	1.86
YIYGSK	55	Not Reported
Angiotensin I	6800	Not Reported [1]
cdc2(6-20) (KVEKIGEGTYGVVYK)	352	Not Reported

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac-Ile-Tyr-Gly-Glu-Phe-NH₂

The **p60c-src substrate II** peptide is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

- Rink Amide resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)

- Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: N,N-Dimethylformamide (DMF)
- Deprotection reagent: 20% piperidine in DMF
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Acetic anhydride
- Ether

The following diagram outlines the key steps in the Fmoc SPPS of the **p60c-src substrate II** peptide.



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Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

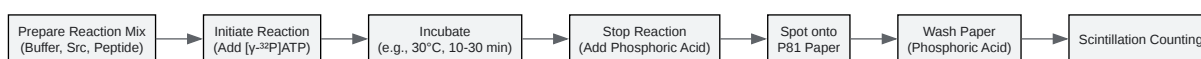
- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Dissolve the first amino acid (Fmoc-Phe-OH), HCTU, and DIPEA in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.
- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Glu, Gly, Tyr, Ile).
- N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

- **Cleavage and Deprotection:** Treat the resin with the cleavage cocktail (TFA/water/TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

p60c-src Kinase Assay

This protocol describes a radioactive kinase assay to measure the phosphorylation of the **p60c-src substrate II** peptide.

- Purified active p60c-src enzyme
- **p60c-src substrate II** peptide
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- ATP solution
- Stopping solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter



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Caption: p60c-src Radioactive Kinase Assay Workflow.

- **Prepare Reaction Mixture:** In a microcentrifuge tube, prepare the reaction mixture containing kinase reaction buffer, a known concentration of the **p60c-src substrate II** peptide, and the p60c-src enzyme.

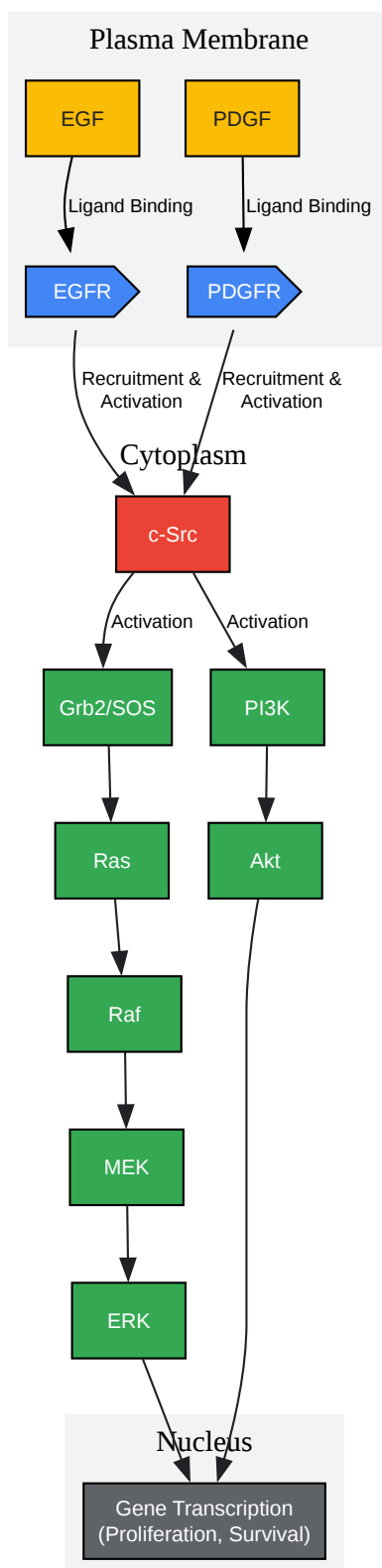
- **Initiate Reaction:** Start the phosphorylation reaction by adding a solution of [γ - ^{32}P]ATP (mixed with cold ATP to the desired specific activity).
- **Incubation:** Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- **Stop Reaction:** Terminate the reaction by adding an excess of stopping solution (e.g., 75 mM phosphoric acid).
- **Spotting:** Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
- **Washing:** Wash the P81 paper squares multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- **Quantification:** Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts are proportional to the amount of peptide phosphorylated.

Signaling Pathways

p60c-src is a key mediator of signaling pathways initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). Upon ligand binding and receptor dimerization, Src is recruited to the activated receptor and is itself activated. Activated Src then phosphorylates various downstream substrates, leading to the activation of multiple signaling cascades that control cell growth, proliferation, and survival.

EGFR- and PDGFR-Mediated Src Activation and Downstream Signaling

The following diagram illustrates the central role of Src in relaying signals from EGFR and PDGFR to downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.



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Caption: Src-Mediated Signaling Downstream of EGFR and PDGFR.

Three-Dimensional Structure

To date, a high-resolution three-dimensional structure of the **p60c-src substrate II** peptide, Ac-Ile-Tyr-Gly-Glu-Phe-NH₂, has not been deposited in the Protein Data Bank (PDB) or extensively described in the literature. NMR studies on other Src substrate peptides, such as the 13-residue RRsrc peptide, have indicated that these peptides can exist in an equilibrium between extended and nascent helical conformations in solution[2]. The precise conformation of the **p60c-src substrate II** peptide when bound to the active site of the Src kinase remains an area for future investigation. Understanding this bound conformation is crucial for the rational design of more potent and specific Src inhibitors for therapeutic applications.

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References

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